(S)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride
Description
(S)-(Tetrahydro-2H-pyran-2-yl)methanamine hydrochloride (CAS: 683233-12-7) is a chiral amine derivative with a tetrahydropyran (THP) ring system. Its molecular formula is C₆H₁₄ClNO, with a molecular weight of 151.63 g/mol . The compound features a stereogenic center at the THP-2-yl position, conferring enantioselective properties critical for applications in asymmetric synthesis and pharmaceutical intermediates.
Key properties include:
Properties
IUPAC Name |
[(2S)-oxan-2-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-5-6-3-1-2-4-8-6;/h6H,1-5,7H2;1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHRATGQJXKQIQ-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCO[C@@H](C1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with (S)-tetrahydro-2H-pyran-2-ylmethanol.
Conversion to Amine: The hydroxyl group of the starting material is converted to an amine group through a series of reactions, including protection, activation, and substitution.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for (S)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
(S)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted amines, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(S)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-substrate interactions and as a building block for biologically active compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological and metabolic disorders.
Mechanism of Action
The mechanism of action of (S)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making the compound valuable for therapeutic and research purposes.
Comparison with Similar Compounds
Enantiomeric and Diastereomeric Variants
- (R)-Tetrahydro-2H-pyran-3-amine hydrochloride (CAS: 1315500-31-2) and (S)-Tetrahydro-2H-pyran-3-amine hydrochloride (CAS: 1245724-46-2):
These enantiomers share the same molecular formula (C₆H₁₂ClN ) but differ in stereochemistry at the THP-3 position. Their similarity score to the target compound is 1.00 , indicating identical core scaffolds but distinct stereochemical configurations, which may lead to divergent biological activities .
THP-Substituted Ethylamine Derivatives
- 2-(Tetrahydro-2H-pyran-2-yl)ethanamine hydrochloride (CAS: 389621-77-6): This analog has an ethylamine chain appended to the THP ring. It is a pale white solid with ≥95% purity and requires storage at 0–8°C .
Heterocyclic Methanamine Derivatives
- (Tetrahydrofuran-3-yl)methanamine hydrochloride (CAS: 184950-35-4):
Replacing the THP ring with a tetrahydrofuran (THF) ring reduces steric bulk and ring strain. The similarity score of 0.83 highlights conserved amine functionality but altered electronic properties due to the oxygen atom’s position . - Its similarity score of 0.80 reflects moderate structural overlap with the target compound .
Aromatic Substituted Methanamines
- [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride (CAS: 690632-35-0):
This compound introduces an aromatic thiazole ring and a chlorophenyl group, drastically altering solubility and reactivity. Its molecular weight (261.17 g/mol ) and higher melting point (268°C ) contrast with the target compound’s properties .
Data Table: Key Comparative Metrics
Biological Activity
(S)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride is a chiral amine derivative with significant biological activity. Its unique structural features, including a tetrahydropyran ring, contribute to its potential applications in medicinal chemistry and biological research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C6H14ClNO
- Molecular Weight : 151.64 g/mol
- Structure : The compound features a tetrahydropyran ring, which imparts specific steric and electronic properties that enhance its biological interactions.
(S)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride interacts with various molecular targets, influencing biochemical pathways. Its mechanism includes:
- Enzyme Modulation : The compound can bind to enzymes, altering their activity and affecting metabolic processes.
- Receptor Interaction : It may interact with neurotransmitter receptors, potentially influencing neurological functions.
Antioxidant Activity
Research indicates that the compound exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is measured using various assays, including:
- DPPH Assay : The ability to scavenge free radicals.
- IC50 Values : The concentration required to inhibit 50% of free radicals.
Cytotoxicity and Antiproliferative Effects
Studies have assessed the cytotoxic effects of (S)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride on different cancer cell lines:
- Cell Lines Tested : Hela (cervical cancer) and A549 (lung cancer).
- IC50 Values : These values indicate the effectiveness of the compound in inhibiting cell proliferation. For instance, IC50 values were found to be approximately 226 µg/mL for Hela cells and 242.52 µg/mL for A549 cells .
Case Studies
- Study on Antioxidant Activity :
- Cytotoxicity Analysis :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity | IC50 (µg/mL) |
|---|---|---|---|
| (S)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride | Chiral amine | Antioxidant, Cytotoxic | 226 (Hela), 242.52 (A549) |
| (S)-1-phenylethylamine hydrochloride | Chiral amine | Neurotransmitter modulation | Not specified |
| (R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride | Chiral amine | Unknown | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
